Non-Covalent Binding Mechanism with Defined Binding Affinity: Differentiating WU-04 from Covalent 3CLpro Inhibitors
WU-04 is a non-covalent, reversible inhibitor of SARS-CoV-2 3CLpro, in contrast to the majority of reported coronavirus 3CLpro inhibitors including clinically approved nirmatrelvir and ensitrelvir, which are covalent inhibitors [1]. WU-04 binds to the catalytic pocket of 3CLpro with a 1:1 stoichiometry and a measured binding dissociation constant (Kd) of 37 nM . This reversible binding mechanism eliminates the requirement for a reactive warhead, distinguishing WU-04 fundamentally from covalent inhibitors in terms of off-target reactivity potential and binding kinetics [1].
| Evidence Dimension | Inhibitor binding mechanism |
|---|---|
| Target Compound Data | Non-covalent (reversible) inhibitor; Kd = 37 nM; 1:1 binding stoichiometry |
| Comparator Or Baseline | Nirmatrelvir, Ensitrelvir: Covalent inhibitors; Majority of reported coronavirus 3CLpro inhibitors: Covalent |
| Quantified Difference | Qualitative mechanistic distinction: non-covalent vs. covalent |
| Conditions | Binding assay; catalytic pocket of SARS-CoV-2 3CLpro |
Why This Matters
This mechanistic distinction determines experimental utility: non-covalent inhibitors are preferable for reversible binding studies and may exhibit distinct off-target profiles and resistance susceptibility patterns compared to covalent inhibitors.
- [1] Hou N, Shuai L, Zhang L, et al. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. ACS Central Science. 2023;9(2):217-227. doi:10.1021/acscentsci.2c01359 View Source
